molecular formula C22H24N2O4S B3935641 N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

Cat. No. B3935641
M. Wt: 412.5 g/mol
InChI Key: NOPAUUYQISWUME-UHFFFAOYSA-N
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Description

N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as MNNG, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNNG belongs to the class of glycine transporter inhibitors and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide works by inhibiting the uptake of glycine by glycine transporters, which leads to an increase in the concentration of glycine in the synaptic cleft. This increase in glycine concentration enhances the activity of NMDA receptors, which are involved in long-term potentiation and synaptic plasticity. N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has also been shown to have anti-inflammatory effects and may modulate the activity of glial cells in the brain.
Biochemical and Physiological Effects
N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has a wide range of biochemical and physiological effects. In addition to its effects on NMDA receptors and glycine transporters, N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has also been shown to have anti-inflammatory effects and may modulate the activity of glial cells in the brain. N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of glycine transporters, which makes it a valuable tool for studying the role of glycine in neurotransmission. N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is also relatively stable and can be stored for extended periods without degradation. However, N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has some limitations for lab experiments. It can be difficult to dissolve in aqueous solutions, which can limit its use in certain experimental protocols. N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide can also be expensive to synthesize, which may limit its availability for some researchers.

Future Directions

There are several future directions for scientific research on N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One area of interest is the development of more potent and selective inhibitors of glycine transporters. These compounds could be used to further elucidate the role of glycine in neurotransmission and may have potential applications in the treatment of neurological disorders. Another area of interest is the investigation of the anti-inflammatory effects of N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide and its potential applications in the treatment of neuroinflammatory disorders. Finally, the neuroprotective effects of N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide could be further explored to determine its potential as a therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been used extensively in scientific research due to its ability to inhibit glycine transporters. Glycine transporters play a critical role in regulating the concentration of glycine in the synaptic cleft, which is essential for proper neurotransmission. N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-28-19-12-10-17(11-13-19)14-15-23-22(25)16-24(29(2,26)27)21-9-5-7-18-6-3-4-8-20(18)21/h3-13H,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPAUUYQISWUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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